N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O2S and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemical Properties
Compounds similar to "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide" often find applications in synthetic chemistry, particularly in the synthesis of complex heterocyclic structures. For example, the use of aryl radical building blocks for cyclisation onto azoles can synthesize tri- and tetra-cyclic heterocycles, indicating the potential for creating pharmacologically relevant molecules (Allin et al., 2005). Similarly, the study on the synthesis of optically active N-C axially chiral tetrahydroquinoline highlights the potential for creating molecules with specific optical activities, which is crucial for drug development (Suzuki et al., 2015).
Biological Activity and Drug Development
The structural components, such as the dihydroisoquinolin and methanesulfonamide groups, suggest potential biological activity. Research on related compounds demonstrates applications in drug development, for example, as inhibitors of specific enzymes or as receptor antagonists. The study on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase (PNMT) shows the importance of such structures in developing drugs with potential central nervous system (CNS) applications (Grunewald et al., 2006).
Potential Therapeutic Applications
While direct applications of "this compound" are not specified in available literature, the synthesis and evaluation of similar compounds for their biological activities suggest potential therapeutic uses. For example, the development of novel HMG-CoA reductase inhibitors from methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds indicates the role of such structures in cholesterol management and cardiovascular disease treatment (Watanabe et al., 1997).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-26-13-4-7-22(26)23(27-14-12-19-5-2-3-6-20(19)16-27)15-25-30(28,29)17-18-8-10-21(24)11-9-18/h2-11,13,23,25H,12,14-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZTUZBTEXQTME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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